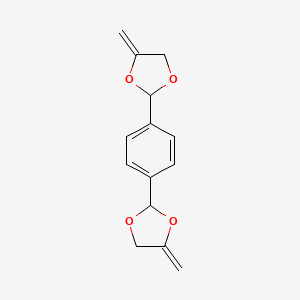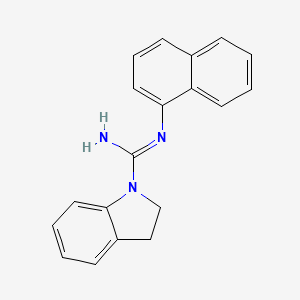
N'-(Naphthalen-1-yl)-2,3-dihydro-1H-indole-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(Naphthalen-1-yl)-2,3-dihydro-1H-indole-1-carboximidamide is a complex organic compound that features a naphthalene ring fused with an indole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Naphthalen-1-yl)-2,3-dihydro-1H-indole-1-carboximidamide typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with indole carboximidamides under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as copper or palladium to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(Naphthalen-1-yl)-2,3-dihydro-1H-indole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the naphthalene ring, especially in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, reduced indole compounds, and substituted naphthalene derivatives .
Applications De Recherche Scientifique
N’-(Naphthalen-1-yl)-2,3-dihydro-1H-indole-1-carboximidamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and corrosion inhibitors
Mécanisme D'action
The mechanism by which N’-(Naphthalen-1-yl)-2,3-dihydro-1H-indole-1-carboximidamide exerts its effects involves binding to specific molecular targets. For instance, it can inhibit enzymes by interacting with their active sites, leading to the disruption of metabolic pathways. The compound’s interaction with cellular membranes can also alter membrane permeability and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene derivatives: Such as naphthalene-1-carboxamide.
Indole derivatives: Such as indole-3-carboxamide.
Uniqueness
N’-(Naphthalen-1-yl)-2,3-dihydro-1H-indole-1-carboximidamide is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying complex biochemical interactions and developing new therapeutic agents .
Propriétés
Numéro CAS |
195436-91-0 |
|---|---|
Formule moléculaire |
C19H17N3 |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
N'-naphthalen-1-yl-2,3-dihydroindole-1-carboximidamide |
InChI |
InChI=1S/C19H17N3/c20-19(22-13-12-15-7-2-4-11-18(15)22)21-17-10-5-8-14-6-1-3-9-16(14)17/h1-11H,12-13H2,(H2,20,21) |
Clé InChI |
ZRMZTVPTYSTDEX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=CC=CC=C21)C(=NC3=CC=CC4=CC=CC=C43)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine](/img/structure/B12576013.png)
![{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12576014.png)

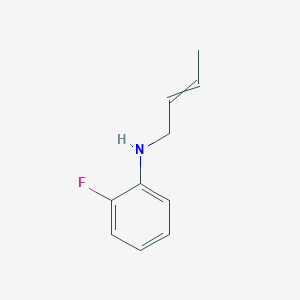

![4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol](/img/structure/B12576046.png)
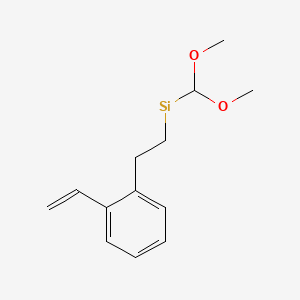
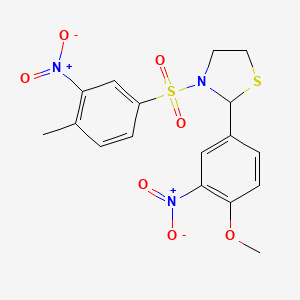
![Diethyl [1-(benzyloxy)ethenyl]phosphonate](/img/structure/B12576072.png)

![4-Chloro-N-[[4-(2-methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12576087.png)


